molecular formula C10H12O3 B13099622 (3,4-Dihydro-2H-benzo[B][1,4]dioxepin-3-YL)methanol

(3,4-Dihydro-2H-benzo[B][1,4]dioxepin-3-YL)methanol

Cat. No.: B13099622
M. Wt: 180.20 g/mol
InChI Key: FBWGVRIIZZYACA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dihydro-2H-benzo[B][1,4]dioxepin-3-YL)methanol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dihydro-2H-benzo[B][1,4]dioxepin with formaldehyde in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to control the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

(3,4-Dihydro-2H-benzo[B][1,4]dioxepin-3-YL)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

(3,4-Dihydro-2H-benzo[B][1,4]dioxepin-3-YL)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (3,4-Dihydro-2H-benzo[B][1,4]dioxepin-3-YL)methanol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dihydro-2H-benzo[B][1,4]dioxepin-7-yl)boronic acid
  • (3,4-Dihydro-2H-benzo[B][1,4]dioxepin-6-yl)boronic acid
  • (3,4-Dihydro-2H-benzo[B][1,4]dioxepin-3-yl)methanol derivatives

Uniqueness

This compound stands out due to its unique structural features, which confer specific chemical and biological properties.

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

3,4-dihydro-2H-1,5-benzodioxepin-3-ylmethanol

InChI

InChI=1S/C10H12O3/c11-5-8-6-12-9-3-1-2-4-10(9)13-7-8/h1-4,8,11H,5-7H2

InChI Key

FBWGVRIIZZYACA-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=CC=CC=C2O1)CO

Origin of Product

United States

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